molecular formula C15H20BrNO3S B2917854 3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-45-1

3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No. B2917854
CAS RN: 898425-45-1
M. Wt: 374.29
InChI Key: KJMZNGYWWOQUEB-UHFFFAOYSA-N
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Description

3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzamide and has a bromine substituent at the 3-position of the benzene ring.

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share a similar structural motif to our compound of interest, have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, the benzamide compound could potentially be synthesized and tested for its efficacy against various RNA and DNA viruses.

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory properties . Given the structural similarities, the benzamide compound may hold promise in the development of new anti-inflammatory agents. This could be particularly useful in the treatment of chronic inflammatory diseases .

Anticancer Potential

The biological activities of indole derivatives extend to anticancer properties . They have been found to bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . Research into the benzamide compound could explore its potential as a novel therapeutic agent in oncology.

Antimicrobial Efficacy

Indole scaffolds are present in many synthetic drug molecules that exhibit antimicrobial activity . The benzamide compound could be synthesized and evaluated for its effectiveness against a range of microbial pathogens .

Enzyme Inhibition

A related compound, containing a quinoline-based iminothiazoline with a thiazoline ring, has been synthesized and shown to be a potent inhibitor of the elastase enzyme . The benzamide compound could similarly be investigated for its ability to inhibit various enzymes, which is a valuable property in the design of drugs for conditions like emphysema and chronic obstructive pulmonary disease (COPD).

Pharmacological Applications in Neurodegenerative Diseases

Indole derivatives have been associated with pharmacological activities relevant to neurodegenerative diseases. The benzamide compound could be explored for its potential in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and other disorders characterized by neurodegeneration .

properties

IUPAC Name

3-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-2-3-8-17(14-7-9-21(19,20)11-14)15(18)12-5-4-6-13(16)10-12/h4-6,10,14H,2-3,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMZNGYWWOQUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

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